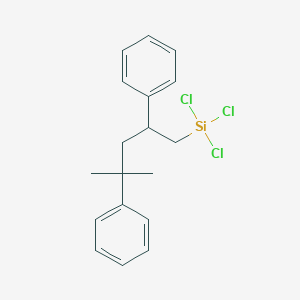
Trichloro(4-methyl-2,4-diphenylpentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(4-methyl-2,4-diphenylpentyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-methyl-2,4-diphenylpentyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of Trichloro(4-methyl-2,4-diphenylpentyl)silane typically involves the reaction of 4-methyl-2,4-diphenylpentyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
Trichloro(4-methyl-2,4-diphenylpentyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form polysilanes.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include water, alcohols, and alkali metals. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Trichloro(4-methyl-2,4-diphenylpentyl)silane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of Trichloro(4-methyl-2,4-diphenylpentyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-chlorine bonds are highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or alkoxysilanes. These reactions are facilitated by the electron-donating properties of the silicon atom, which stabilize the transition states and intermediates.
類似化合物との比較
Trichloro(4-methyl-2,4-diphenylpentyl)silane can be compared with other similar compounds, such as:
Methyltrichlorosilane: A simpler organosilicon compound with a single methyl group.
Trichlorosilane: An inorganic compound with three chlorine atoms bonded to a silicon atom.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical properties and reactivity compared to simpler organosilicon compounds.
特性
CAS番号 |
61283-78-1 |
|---|---|
分子式 |
C18H21Cl3Si |
分子量 |
371.8 g/mol |
IUPAC名 |
trichloro-(4-methyl-2,4-diphenylpentyl)silane |
InChI |
InChI=1S/C18H21Cl3Si/c1-18(2,17-11-7-4-8-12-17)13-16(14-22(19,20)21)15-9-5-3-6-10-15/h3-12,16H,13-14H2,1-2H3 |
InChIキー |
GHUPXNUJPZUEPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
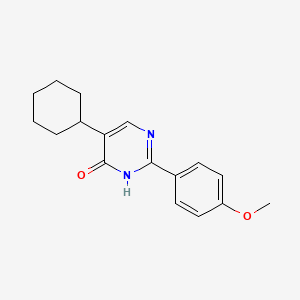
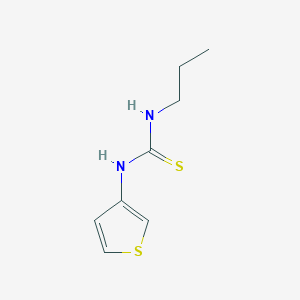
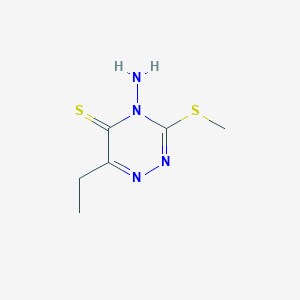

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
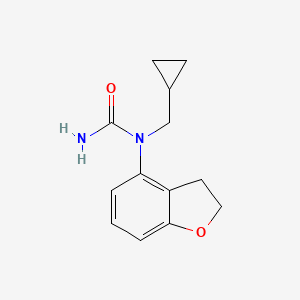
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
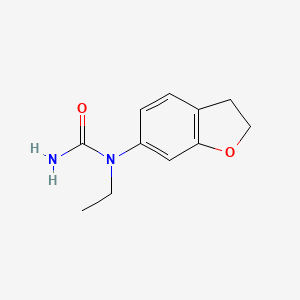
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
